molecular formula C12H9F2NO4S2 B5259641 methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No.: B5259641
M. Wt: 333.3 g/mol
InChI Key: KFSLZFICZPNWCH-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound with the molecular formula C12H9F2NO4S2. It is characterized by the presence of a thiophene ring substituted with a methyl ester group, a sulfonamide group, and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the thiophene sulfonamide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the difluorophenyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)15-21(17,18)7-2-3-8(13)9(14)6-7/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLZFICZPNWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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